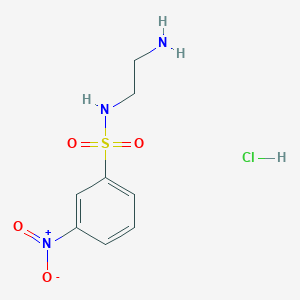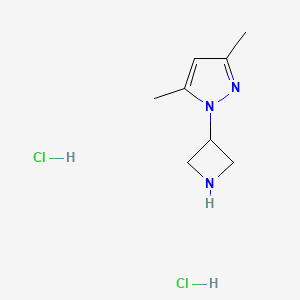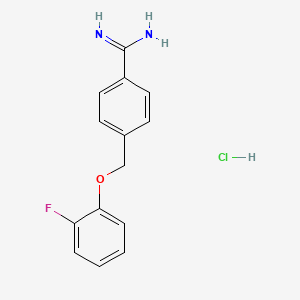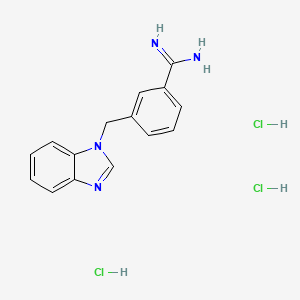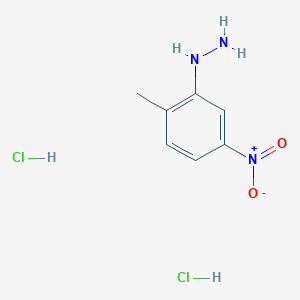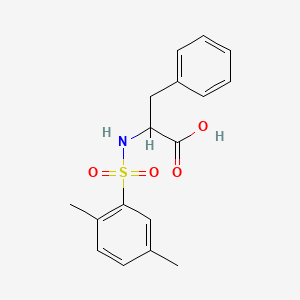
((2,5-Dimethylphenyl)sulfonyl)phenylalanine
Vue d'ensemble
Description
((2,5-Dimethylphenyl)sulfonyl)phenylalanine is a chemical compound with the CAS Number: 1449133-74-7 . It has a molecular weight of 333.41 and is typically in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is N-[(2,5-dimethylphenyl)sulfonyl]phenylalanine . The InChI code for this compound is 1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20) .
Physical And Chemical Properties Analysis
((2,5-Dimethylphenyl)sulfonyl)phenylalanine is a solid . It has a molecular weight of 333.41 and a molecular formula of C17H19NO4S .
Applications De Recherche Scientifique
Fluorescent Probes Development
A derivative related to “((2,5-Dimethylphenyl)sulfonyl)phenylalanine” has been used in the development of new fluorescent solvatochromic dyes. These compounds, embodying dimethylamino and sulfonyl groups, demonstrate strong solvent-dependent fluorescence due to an intramolecular charge transfer. Such properties make them suitable for creating ultrasensitive fluorescent molecular probes, which can significantly contribute to the study of various biological events and processes, offering a high degree of sensitivity and specificity in fluorescence-based assays (Diwu et al., 1997).
HIV Protease Inhibitors Synthesis
Research involving a sulfone derivative obtained from L-phenylalanine, which shares structural similarities with “((2,5-Dimethylphenyl)sulfonyl)phenylalanine”, led to the synthesis of novel intermediates useful in the development of HIV protease inhibitors. These compounds, through various chemical reactions, yielded C2-symmetric and pseudo-C2-symmetric diamino-epoxides, dideoxy derivatives, diols, and deoxy diols, showcasing the potential of such sulfone derivatives in medicinal chemistry for creating potent therapeutic agents (Gurjar et al., 1997).
Photocrosslinking in Proteomics
A related research effort introduced photocrosslinking amino acids, like p-benzoyl-l-phenylalanine, into proteins in Escherichia coli. This methodology enables the in vivo incorporation of unnatural amino acids into proteins, facilitating the study of protein interactions both in vitro and in vivo. Such advances are crucial for elucidating protein function, interactions, and the complex dynamics within biological systems, offering a versatile tool in proteomics and molecular biology research (Chin et al., 2002).
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJFSJIEQPWNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2,5-Dimethylphenyl)sulfonyl)phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride](/img/structure/B1519524.png)
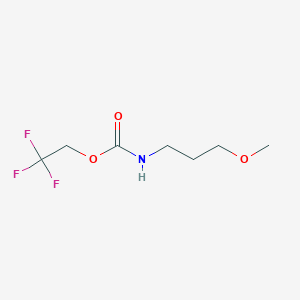
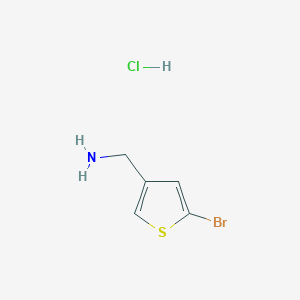
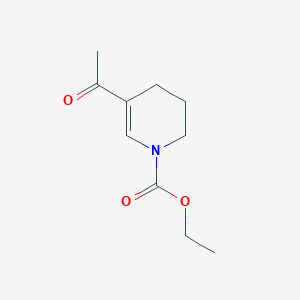
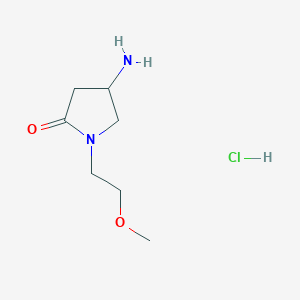
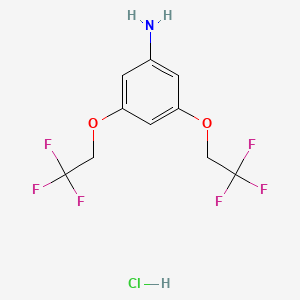
![4-[Ethyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B1519536.png)
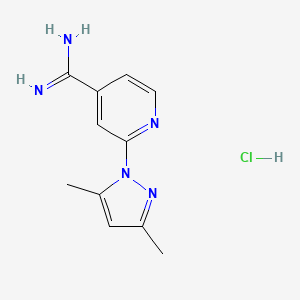
![4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride](/img/structure/B1519540.png)
